3,4-Bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Description
The compound 3,4-Bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one (CAS 32233-40-2), also referred to as Corey lactone diol, is a bicyclic γ-lactone derivative with stereochemical complexity. It serves as a critical intermediate in prostaglandin synthesis due to its rigid cyclopentane-fused furanone scaffold and hydroxyl functionalities, which enable regioselective modifications . Its IUPAC name is (3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one, and it features two hydroxymethyl groups at positions 3 and 4, a hydroxyl group at position 5, and a methyl group at position 5 (Figure 1). The compound’s stereochemistry (3aR,4S,5R,6aS) is crucial for its biological activity and synthetic utility .
Properties
IUPAC Name |
3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-2-8-9(6(5)3-11)7(4-12)10(13)14-8/h5-9,11-12H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYPTQQTJGQJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C1CO)C(C(=O)O2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one typically involves the reduction of dimethyl 3,4-furandicarboxylate. This reduction can be achieved using various reducing agents under controlled conditions. For instance, the reduction of dimethyl 3,4-furandicarboxylate with sodium borohydride in methanol has been reported as an effective method .
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalytic processes, which offer a sustainable and environmentally friendly approach. Enzymatic polymerization using Candida antarctica lipase B (CALB) has been explored for the synthesis of related compounds, indicating the potential for similar methods to be applied to this compound .
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxymethyl groups present in the compound make it susceptible to oxidation, leading to the formation of corresponding aldehydes or carboxylic acids .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol .
Major Products Formed: The major products formed from the reactions of this compound include various oxidized or reduced derivatives, depending on the specific reaction conditions employed .
Scientific Research Applications
3,4-Bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one has several scientific research applications. In chemistry, it is used as a monomer for the synthesis of polyesters and other polymers. Its unique structure imparts desirable properties such as thermal stability and rigidity to the resulting polymers . In biology and medicine, derivatives of this compound are being explored for their potential antimicrobial and anticancer activities . Additionally, in the industry, it is used in the production of bio-based materials and as a precursor for various chemical syntheses .
Mechanism of Action
The mechanism of action of 3,4-Bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The furan ring structure also contributes to its chemical behavior, allowing it to undergo various transformations under appropriate conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 3,4-bis(hydroxymethyl) groups enhance hydrophilicity (PSA = 72.83 ) compared to lipophilic derivatives like the trifluoromethylphenoxy analogue (PSA = 72.83 but LogP = 1.43 ).
- Stereochemical Rigidity : The (3aR,4S,5R,6aS) configuration is conserved in all analogues, ensuring compatibility with enzymatic recognition in drug synthesis .
Physicochemical Properties
Thermal Stability: The trifluoromethylphenoxy derivative exhibits higher thermal stability (boiling point >500°C) due to aromatic and fluorinated substituents .
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